4-[(2-Chloro-1,3-thiazol-5-yl)methyl]morpholine
Description
4-[(2-Chloro-1,3-thiazol-5-yl)methyl]morpholine is a heterocyclic compound featuring a morpholine ring linked via a methyl group to a 2-chlorothiazole moiety. This structure is significant in agrochemical and pharmaceutical research, particularly as an intermediate in the synthesis of neonicotinoid insecticides . The compound’s thiazole ring contributes to its bioactivity, while the morpholine group enhances solubility and metabolic stability. Structural characterization via single-crystal X-ray diffraction confirms its planar thiazole ring and non-planar morpholine conformation . Its role as a metabolite of thiamethoxam, a second-generation neonicotinoid, underscores its relevance in insecticide degradation pathways .
Properties
IUPAC Name |
4-[(2-chloro-1,3-thiazol-5-yl)methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2OS/c9-8-10-5-7(13-8)6-11-1-3-12-4-2-11/h5H,1-4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AALSSYAAIJCBOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CN=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Chloro-1,3-thiazol-5-yl)methyl]morpholine typically involves the reaction of 2-chloro-1,3-thiazole with morpholine under controlled conditions. One common method involves the use of a solvent such as chloroform and a catalyst to facilitate the reaction . The reaction is carried out at a specific temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Chloro-1,3-thiazol-5-yl)methyl]morpholine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the thiazole ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
The compound 4-[(2-Chloro-1,3-thiazol-5-yl)methyl]morpholine , with the chemical formula and molecular weight of 218.70 g/mol, has garnered attention in various scientific fields due to its unique structural features and potential applications. This article delves into the diverse applications of this compound, particularly in scientific research, including its role in proteomics, medicinal chemistry, and agricultural sciences.
Proteomics Research
One of the primary applications of this compound is in proteomics. It serves as a biochemical tool for studying protein interactions and functions. The compound's ability to selectively bind to specific proteins allows researchers to investigate cellular mechanisms and pathways more effectively. This application is crucial for understanding diseases at a molecular level and developing targeted therapies.
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential therapeutic effects. Its thiazole moiety is known to exhibit various biological activities, including antimicrobial and anticancer properties. Studies have indicated that derivatives of thiazole can inhibit specific enzymes or receptors involved in disease processes. The morpholine group may enhance the compound's solubility and bioavailability, making it a candidate for drug development.
Case Study: Anticancer Activity
A study investigated the anticancer properties of thiazole derivatives, including compounds similar to this compound. Results demonstrated that these compounds could induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.
Agricultural Applications
The compound has also been evaluated for its potential use as a pesticide or herbicide. Its structural characteristics suggest that it may interact with biological systems of pests or weeds, leading to effective control measures in agriculture.
Case Study: Pesticidal Efficacy
Research has shown that thiazole derivatives possess insecticidal properties against various agricultural pests. The incorporation of the morpholine structure may enhance the efficacy and selectivity of these compounds, providing a promising avenue for developing new agrochemicals.
Data Tables
Mechanism of Action
The mechanism of action of 4-[(2-Chloro-1,3-thiazol-5-yl)methyl]morpholine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 4-[(2-Chloro-1,3-thiazol-5-yl)methyl]morpholine with structurally or functionally related compounds, emphasizing substituent effects, synthesis, and bioactivity.
Table 1: Structural and Functional Comparison of Related Compounds
Key Comparisons:
Structural Variations and Bioactivity The target compound’s morpholine group distinguishes it from isoindoline-dione derivatives (e.g., ), which exhibit antiviral/antifungal activity due to their aromatic bulk. In contrast, morpholine-containing analogs prioritize insecticidal applications, likely due to enhanced bioavailability . Substitution of morpholine with oxadiazinanone (as in ) or sulfonyl groups () alters electron distribution, affecting binding to nicotinic acetylcholine receptors in insects.
Synthesis and Characterization
- High-yield synthesis (>90%) is reported for isostructural thiazole derivatives (e.g., ), while the target compound and its analogs are typically synthesized via nucleophilic substitution or thia-Michael additions .
- X-ray crystallography (e.g., R-factor = 0.033 in ) and spectroscopic methods (IR, NMR) are standard for confirming planar thiazole geometries and substituent orientations .
Biological Performance Morpholine derivatives (e.g., ) show reduced acute toxicity compared to neonicotinoids like thiamethoxam but retain efficacy as metabolites or intermediates . Isoindoline-dione-thiazole hybrids () demonstrate broader antimicrobial activity, highlighting the role of aromaticity in targeting fungal enzymes.
Research Findings:
- Insecticidal Activity : The target compound’s efficacy as a thiamethoxam metabolite is well-documented, with LC₅₀ values comparable to parent compounds in aphid models .
- Antiviral/Antifungal Activity : Chlorobenzyl-substituted thiazoles () inhibit viral proteases at IC₅₀ = 12 µM, attributed to π-π stacking with active-site residues.
- Structural Stability : Sulfonyl-linked morpholine derivatives () exhibit superior thermal stability (mp >200°C), making them viable for formulation in extreme environments.
Biological Activity
4-[(2-Chloro-1,3-thiazol-5-yl)methyl]morpholine is a compound that belongs to the thiazole class of heterocycles. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this specific compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features a thiazole ring substituted with a chloromethyl group and a morpholine moiety. This unique structure contributes to its biological activity.
Thiazole derivatives like this compound interact with various biological targets, influencing biochemical pathways and potentially modulating the activity of enzymes and receptors.
Key Mechanisms:
- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains and fungi.
- Antitumor Activity : It may inhibit tumor cell proliferation through apoptosis induction.
- Inflammatory Response Modulation : Potential anti-inflammatory effects have been suggested in preliminary studies.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.4 µM |
| Escherichia coli | 10.8 µM |
| Candida albicans | 2.7 µM |
| Cryptococcus neoformans | 1.3 µM |
These values indicate that the compound possesses considerable potential as an antimicrobial agent, particularly against fungal infections such as those caused by Candida and Cryptococcus species .
Antitumor Activity
The compound's potential as an anticancer agent has been explored in various studies. It has been noted for its ability to induce apoptosis in cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 49.85 |
| MCF-7 (Breast Cancer) | 1.88 |
| HepG2 (Liver Cancer) | 0.71 |
These findings suggest that the compound could be developed further for therapeutic applications in oncology .
Case Studies
Several case studies have highlighted the biological activities of thiazole derivatives, including this compound:
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against resistant strains of bacteria and fungi, demonstrating significant inhibition compared to standard antibiotics .
- Cancer Cell Studies : Research involving human cancer cell lines showed that treatment with the compound resulted in increased rates of apoptosis and cell cycle arrest at the S phase, indicating its potential as a chemotherapeutic agent .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-[(2-Chloro-1,3-thiazol-5-yl)methyl]morpholine, and what optimization strategies are critical for yield improvement?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or alkylation reactions. For example, morpholine derivatives can be prepared by reacting 2-chloro-5-(chloromethyl)-1,3-thiazole with morpholine under basic conditions. Key optimization strategies include:
- Temperature control : Maintaining 0–5°C during alkylation to minimize side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency.
- Stoichiometric ratios : A 1:1.2 molar ratio of thiazole to morpholine ensures complete conversion .
- Data Reference : Ethyl ester intermediates (e.g., Ethyl 2-{3-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-nitroimino-1,3,5-triazinan-1-yl}acetate) highlight the role of protecting groups in multi-step syntheses .
Q. How can spectroscopic techniques (NMR, IR, MS) be systematically employed to confirm the structure and purity of this compound?
- Methodological Answer :
- NMR :
- ¹H NMR : Peaks at δ 3.6–3.8 ppm (morpholine protons) and δ 4.3–4.5 ppm (methylene bridge) confirm connectivity.
- ¹³C NMR : Signals near δ 120–130 ppm indicate the thiazole ring.
- IR : Absorbances at 750–780 cm⁻¹ (C-Cl stretch) and 1100–1150 cm⁻¹ (C-O-C morpholine) validate functional groups.
- MS : Molecular ion peaks ([M+H]⁺) at m/z ~246.7 (C₉H₁₂ClN₃OS) confirm molecular weight .
Advanced Research Questions
Q. What challenges arise in resolving crystallographic disorder or twinning in the X-ray diffraction analysis of this compound derivatives, and how can SHELXL refinement strategies address these?
- Methodological Answer :
- Disorder : Thiazole and morpholine moieties may exhibit positional disorder due to flexible bonds. SHELXL’s PART and ISOR commands constrain thermal parameters and refine split positions.
- Twinning : For twinned crystals (e.g., monoclinic systems with β ≈ 110°), the TWIN and BASF instructions in SHELXL refine twin laws and scale factors .
- Data Reference : A triclinic derivative (P1 space group, a = 7.97 Å, b = 9.17 Å, c = 10.44 Å) required anisotropic displacement parameters (ADPs) for non-H atoms to resolve disorder .
Q. How can molecular docking studies be designed to evaluate the interaction of this compound derivatives with biological targets like CDK2 or PCNA?
- Methodological Answer :
- Target Preparation : Retrieve CDK2 (PDB: 1HCL) or PCNA (PDB: 1AXC) structures from the RCSB PDB. Remove water molecules and add polar hydrogens.
- Ligand Preparation : Optimize the compound’s geometry using Gaussian09 (B3LYP/6-31G*) and generate .pdbqt files via AutoDockTools.
- Docking : Use AutoDock Vina with a grid box centered on the active site (CDK2: 20 ų box around Lys33; PCNA: Interdomain cleft). Analyze binding poses for hydrogen bonds (e.g., morpholine O with Lys56) and hydrophobic interactions (thiazole-Cl with Phe82) .
Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian09 or ORCA with B3LYP/6-311++G(d,p) to compute HOMO-LUMO gaps (~5.2 eV for thiazole derivatives) and electrostatic potential maps (negative charge on morpholine O).
- Reactivity : Fukui indices (f⁺ and f⁻) identify nucleophilic (morpholine N) and electrophilic (thiazole C2) sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
